Enzacamene

Description

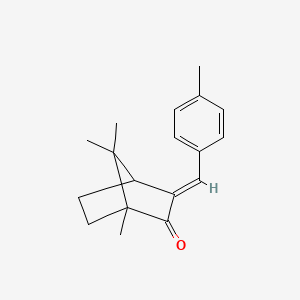

Structure

3D Structure

Properties

IUPAC Name |

(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOCBCNFKCOKBX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348972 | |

| Record name | (E)-Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Poorly soluble | |

| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36861-47-9, 1782069-81-1 | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

66-69 | |

| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |

| Record name | Enzacamene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Enzacamene's Endocrine Disruption: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzacamene (B7805224) (4-methylbenzylidene camphor (B46023), 4-MBC), a widely used ultraviolet (UV) B filter in sunscreens and cosmetics, has come under scientific scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on the estrogenic and thyroidal endocrine systems. Drawing upon a comprehensive review of in vitro and in vivo studies, this document details the compound's interactions with hormone receptors, subsequent signaling pathways, and dose-dependent physiological responses. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for seminal assays are provided, and the core mechanisms are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this compound's endocrine-disrupting properties.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This compound has been identified as one such compound, with a growing body of evidence demonstrating its ability to interfere with both the estrogen and thyroid hormone systems.[1] Its lipophilic nature facilitates dermal absorption and systemic availability, raising concerns about its potential impact on human health.[2] This guide synthesizes the current scientific understanding of this compound's mechanisms of action on these two critical endocrine axes.

Estrogenic Activity of this compound

This compound exhibits estrogenic activity through direct interaction with estrogen receptors (ERs), leading to the modulation of estrogen-responsive genes and cellular processes.

Interaction with Estrogen Receptors

This compound has been shown to act as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] However, it displays a preferential binding affinity for ERβ.[1][3]

Quantitative Data: Receptor Binding and Functional Assays

| Assay Type | Receptor/Cell Line | Endpoint | This compound Concentration/Dose | Result | Reference |

| Competitive Binding Assay | Porcine Uterine Cytosol (ERα/ERβ) | IC50 | 112 µM | Displacement of 16α-125I-estradiol | [1] |

| Competitive Binding Assay | Recombinant Human ERβ (hERβ) | IC50 | 35.3 µM | Displacement of 16α-125I-estradiol | [1] |

| Competitive Binding Assay | Recombinant Human ERα (hERα) | IC50 | > 3 mM | No significant displacement | [1] |

| Cell Proliferation Assay (E-Screen) | MCF-7 (human breast cancer cells) | EC50 | 3.9 µM | Stimulation of cell proliferation | [1] |

| Alkaline Phosphatase Assay | Ishikawa (human endometrial cells) | - | > 1 µM | Induction of alkaline phosphatase activity | [3] |

| Reporter Gene Assay | Ishikawa cells | - | > 1 µM | Weak induction of ERα-mediated transactivation | [3] |

| Reporter Gene Assay | Ishikawa cells | - | > 1 µM | Higher potency for ERβ-mediated transactivation | [3] |

Signaling Pathways of Estrogenic Action

Upon binding to ERα and ERβ, this compound initiates a cascade of molecular events that mimic the action of endogenous estrogens. This leads to the transcription of estrogen-responsive genes, ultimately resulting in physiological effects such as uterine growth and proliferation of estrogen-dependent cancer cells.

Thyroid System Disruption by this compound

This compound has been demonstrated to interfere with the hypothalamic-pituitary-thyroid (HPT) axis, leading to a state comparable to primary hypothyroidism.[4]

Effects on Thyroid Hormone Levels

In vivo studies in rats have shown that oral administration of this compound leads to significant alterations in circulating levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).

Quantitative Data: In Vivo Thyroid Disruption in Rats

| Study Duration | Route of Administration | Dose of this compound (mg/kg bw/day) | Effect on TSH | Effect on T4 | Effect on T3 | Reference |

| 5 days | Oral gavage | 10 | No significant change | No significant change | No significant change | [5] |

| 5 days | Oral gavage | 33 | Significantly elevated | Slightly decreased | Almost unchanged | [4][5] |

| 5 days | Oral gavage | 100 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |

| 5 days | Oral gavage | 333 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |

| 5 days | Oral gavage | 600 | Significantly elevated | Slightly decreased | Almost unchanged | [5] |

Mechanism of Thyroid Disruption

The observed changes in thyroid hormone levels suggest that this compound primarily acts by inhibiting thyroid hormone synthesis at the level of the thyroid gland. This leads to a compensatory increase in TSH from the pituitary gland. Studies have also shown that this compound alters the expression of genes involved in thyroid hormone synthesis and metabolism.[4]

Experimental Protocols

The following are detailed methodologies for key assays used to characterize the endocrine-disrupting effects of this compound.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The protocol is based on established methods using rat uterine cytosol.[6]

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized female rats (7-10 days post-surgery).

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C. The supernatant, which contains the cytosolic estrogen receptors, is collected.

-

-

Competitive Binding Assay:

-

A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) (e.g., 1 nM) is incubated with the rat uterine cytosol.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the estrogen receptors.

-

The mixture is incubated overnight at 4°C to reach equilibrium.

-

The bound and free radioligand are separated using a hydroxylapatite (HAP) slurry.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated.

-

Luciferase Reporter Gene Assay for Estrogenic Activity

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., Ishikawa or HeLa) is cultured in appropriate media.

-

Cells are transiently or stably transfected with two plasmids:

-

An expression vector for the estrogen receptor (ERα or ERβ).

-

A reporter plasmid containing the luciferase gene downstream of an ERE.

-

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Exposure and Luciferase Assay:

-

Transfected cells are plated in multi-well plates and treated with various concentrations of this compound.

-

A positive control (e.g., 17β-estradiol) and a vehicle control are included.

-

After an incubation period (typically 24 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate.

-

The light produced by the luciferase reaction is measured using a luminometer.

-

The relative luciferase activity is calculated and used to determine the estrogenic potency of this compound.

-

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound acts as an endocrine disruptor with significant effects on both the estrogenic and thyroidal systems. Its ability to bind to and activate estrogen receptors, particularly ERβ, and to disrupt the hypothalamic-pituitary-thyroid axis, raises concerns about its potential adverse health effects. The quantitative data and detailed mechanisms outlined herein provide a crucial resource for researchers, scientists, and drug development professionals in evaluating the risks associated with this compound exposure and in the development of safer alternatives for UV protection. Further research is warranted to fully elucidate the long-term consequences of human exposure to this compound.

References

- 1. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Individual and Combined Effects of Four Endocrine Disruptors on... [wisdomlib.org]

- 3. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzylidene Camphor (4-MBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene camphor (B46023) (4-MBC), also known as Enzacamene, is an organic derivative of camphor widely utilized as a UVB filter in sunscreens and other cosmetic products. Its efficacy in absorbing UVB radiation is coupled with concerns regarding its potential as an endocrine disruptor, specifically through estrogenic activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-MBC, detailed experimental protocols for their characterization, and an exploration of its biological signaling pathways. All quantitative data are presented in structured tables, and key experimental and biological processes are visualized using logical diagrams to facilitate understanding for research, scientific, and drug development applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-MBC is fundamental to its application in formulations and its behavior in biological systems. These properties influence its solubility, stability, bioavailability, and interaction with other chemical entities.

Table 1: Key Physicochemical Properties of 4-Methylbenzylidene Camphor

| Property | Value | Units |

| IUPAC Name | (1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one) | - |

| Synonyms | This compound, 4-MBC, Parsol 5000, Eusolex 6300 | - |

| Molecular Formula | C₁₈H₂₂O | - |

| Molecular Weight | 254.37 | g/mol |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 66 - 68 | °C |

| Boiling Point | 198 - 200 (at 13 hPa) | °C |

| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, mineral oil, and isopropanol. | - |

| UV Absorption Max (λmax) | ~300 | nm |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation, identification, and quantification of 4-MBC.

Table 2: Spectroscopic Data for 4-Methylbenzylidene Camphor

| Technique | Expected Key Data Points |

| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group (typically in the 7.0-7.5 ppm region), a singlet for the olefinic proton, singlets for the methyl groups on the camphor and tolyl moieties, and complex multiplets for the aliphatic protons of the camphor bicyclic system. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbon (typically >200 ppm), aromatic and olefinic carbons (in the 120-150 ppm range), and aliphatic carbons of the camphor skeleton and methyl groups at higher field. |

| Infrared (IR) | A strong absorption band characteristic of the conjugated ketone carbonyl (C=O) group is expected around 1680 cm⁻¹. Bands corresponding to C=C stretching of the aromatic ring and the α,β-unsaturated system, as well as C-H stretching and bending vibrations, will also be present. |

| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 254.37, corresponding to the molecular weight of 4-MBC. The fragmentation pattern will be characteristic of the camphor and benzylidene moieties. |

Note: Specific chemical shift values for ¹H and ¹³C NMR can vary slightly depending on the solvent and instrument used. Despite extensive searches, a definitive, publicly available dataset with assigned peaks was not located.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of 4-MBC.

Protocol for Melting Point Determination

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This protocol uses the capillary method.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the 4-MBC sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 4-MBC (~66 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

Protocol for Determination of UV Absorption Maximum (λmax)

-

Principle: UV-Visible spectrophotometry measures the absorption of light in the ultraviolet-visible regions. The wavelength at which maximum absorption occurs (λmax) is a characteristic property of a substance.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), volumetric flasks, analytical balance, and a suitable UV-transparent solvent (e.g., ethanol).

-

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of 4-MBC (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution of known concentration.

-

Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). For example, dilute 1 mL of the stock solution to 10 mL with ethanol.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument using the solvent as a blank across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the 4-MBC working solution, then fill it and place it in the spectrophotometer.

-

Scan: Perform a wavelength scan of the sample from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength at which the highest absorbance peak occurs. This wavelength is the λmax.

-

Biological Activity and Signaling Pathways

4-MBC is known to exhibit estrogenic activity, raising concerns about its potential as an endocrine-disrupting chemical (EDC). It is believed to exert these effects by interacting with nuclear estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol. This interaction can initiate a cascade of downstream signaling events.

Caption: Proposed estrogenic signaling pathway of 4-Methylbenzylidene camphor (4-MBC).

Experimental Workflow for Assessing Estrogenic Activity

A common in vitro method to quantify the estrogenic potential of a compound like 4-MBC is the estrogen receptor transcriptional activation (ERTA) reporter gene assay. This assay uses a cell line engineered to produce a measurable signal (e.g., light from luciferase) in response to ER activation.

Caption: General experimental workflow for an ER-mediated reporter gene assay.

An In-depth Technical Guide to the Synthesis and Purification of Enzacamene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic compound derived from camphor that has been utilized as a UV filter, primarily absorbing UVB radiation. Its synthesis is achieved through a base-catalyzed aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This technical guide provides a detailed overview of the synthesis pathway of this compound, followed by comprehensive purification methodologies, including recrystallization and column chromatography. The protocols described herein are based on established chemical principles and analogous reactions, providing a solid framework for the laboratory-scale production and purification of this compound.

This compound Synthesis Pathway

The synthesis of this compound proceeds via a Claisen-Schmidt condensation, a type of crossed aldol condensation, between camphor and 4-methylbenzaldehyde (B123495) (also known as p-tolualdehyde). The reaction is catalyzed by a base, typically a hydroxide (B78521) or an alkoxide, which facilitates the formation of an enolate from camphor. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone, this compound.

dot

Caption: Synthesis pathway of this compound via aldol condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Camphor

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphor in an appropriate volume of 95% ethanol.

-

Addition of Reactants: To the stirred solution, add an equimolar amount of 4-methylbenzaldehyde.

-

Initiation of Reaction: Prepare a solution of the base (e.g., 2M NaOH in water or a freshly prepared solution of sodium ethoxide in ethanol) and add it dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute HCl to neutralize the excess base.

-

Isolation of Crude Product: The crude this compound often precipitates out of the solution upon neutralization. Collect the solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials and side products. Therefore, purification is a critical step to obtain a high-purity final product. The two primary methods for the purification of this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures.

dot

Caption: General workflow for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water (if a mixed solvent system is needed)

Procedure:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixed solvent system of ethanol and water can also be employed to optimize crystal formation.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of 95% ethanol. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying individual components from a mixture based on their differential adsorption to a stationary phase while being eluted by a mobile phase.

dot

Caption: Workflow for the purification of this compound by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh for gravity chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Cotton or glass wool

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into a glass column plugged with cotton or glass wool. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical outcomes for analogous aldol condensation reactions and standard purification techniques. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Synthesis of this compound - Reaction Parameters and Expected Yield

| Parameter | Value |

| Reactants | Camphor, 4-Methylbenzaldehyde |

| Catalyst | Sodium Hydroxide or Sodium Ethoxide |

| Solvent | 95% Ethanol |

| Reaction Temperature | Room Temperature to Gentle Reflux |

| Reaction Time | 2 - 6 hours |

| Expected Crude Yield | 70 - 85% |

Table 2: Purification of this compound - Methods and Expected Purity/Recovery

| Purification Method | Key Parameters | Expected Purity | Expected Recovery |

| Recrystallization | Solvent: 95% Ethanol | > 98% | 60 - 80% |

| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane:Ethyl Acetate (gradient) | > 99% | 50 - 70% |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The base-catalyzed aldol condensation of camphor and 4-methylbenzaldehyde offers a straightforward route to this compound. Subsequent purification by either recrystallization from ethanol or silica gel column chromatography can yield a product of high purity. The detailed protocols and expected quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these procedures should enable the successful and efficient production of high-purity this compound for further study and application.

References

In Vitro Estrogenic Activity of Enzacamene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized in the cosmetics industry as a UV B radiation filter in sunscreen lotions and other skincare products.[1] Emerging research has raised concerns about its potential as an endocrine disruptor, specifically through its estrogen-like activity.[2][3] This technical guide provides an in-depth overview of the in vitro estrogenic activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Quantitative Data Summary

The estrogenic activity of this compound has been quantified in various in vitro systems. The following tables summarize the key findings from multiple studies, providing metrics such as half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) to characterize its potency in cell proliferation and receptor binding assays.

Table 1: Estrogenic Activity of this compound in Cell Proliferation Assays

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| MCF-7 | Cell Proliferation | Increased cell number | 3.9 | [1][4] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Assay | Endpoint | IC50 (µM) | Reference |

| Porcine Uterine Cytosolic Receptors | Competitive Binding | Displacement of 16α-125I-estradiol | 112 | [4] |

| Human Estrogen Receptor α (hERα) | Competitive Binding | Displacement of 16α-125I-estradiol | No displacement up to 3mM | [4] |

| Human Estrogen Receptor β (hERβ) | Competitive Binding | Displacement of 16α-125I-estradiol | 35.3 | [1][4] |

Key In Vitro Experimental Protocols

The assessment of this compound's estrogenic activity relies on a suite of well-established in vitro assays. These assays are designed to measure different aspects of estrogen signaling, from direct receptor binding to downstream cellular responses.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).

General Protocol:

-

Receptor Preparation: Estrogen receptors are typically sourced from porcine uterine cytosol or expressed as recombinant human ERα and ERβ proteins.[4]

-

Competitive Binding: A constant concentration of radiolabeled 16α-125I-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Unbound ligand is separated from the receptor-ligand complex using methods such as charcoal-dextran treatment or filtration.

-

Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is calculated.[4]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is a widely used method to assess the estrogenic or anti-estrogenic potential of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[5][6]

Objective: To determine if this compound can induce proliferation in estrogen-dependent cells.

General Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. For the assay, cells are transferred to an estrogen-free medium for a period (e.g., 72 hours) to synchronize them in the G0/G1 phase of the cell cycle and to deplete endogenous estrogens.[7]

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or a positive control (e.g., 17β-estradiol).

-

Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[6]

-

Cell Viability/Proliferation Assessment: The number of viable cells is determined using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[8][9]

-

Data Analysis: The proliferative effect is calculated as the ratio of the number of cells in the treated wells to the number of cells in the vehicle control wells. The EC50 value, the concentration at which this compound induces a half-maximal proliferative response, is then determined.[4]

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activation of the estrogen receptor by a test compound.

Objective: To determine if this compound can activate the estrogen receptor and induce the transcription of estrogen-responsive genes.

General Protocol:

-

Cell Line: A suitable cell line (e.g., human endometrial Ishikawa cells, GH4C1 rat pituitary cells) is stably or transiently transfected with two key genetic constructs:[2][10]

-

Treatment: The transfected cells are exposed to various concentrations of this compound.

-

Incubation: The cells are incubated to allow for ligand binding, receptor activation, and expression of the reporter gene.

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured via luminescence) is quantified.[12]

-

Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated. This assay can determine the potency of the compound in activating the ER.

Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.[13][14]

Objective: To screen for the estrogenic activity of this compound.

General Protocol:

-

Yeast Strain: The yeast is engineered to contain the human estrogen receptor (hER) gene and an expression plasmid carrying the lacZ gene (encoding β-galactosidase) under the control of EREs.[14][15]

-

Assay Procedure: The yeast cells are incubated in a 96-well microtiter plate with the test substance.[14]

-

Estrogenic Response: If the substance is estrogenic, it will bind to the hER, which then binds to the EREs and activates the transcription of the lacZ gene.

-

Detection: The expressed β-galactosidase is secreted into the medium, where it converts a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), leading to a color change from yellow to red.[14]

-

Quantification: The intensity of the color change is measured spectrophotometrically and is proportional to the estrogenic activity of the sample.[16]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding of this compound's estrogenic activity.

Estrogen Receptor Signaling Pathway

Estrogenic compounds like this compound are thought to exert their effects by mimicking endogenous estrogens and activating the estrogen receptor signaling pathway.

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Workflow for MCF-7 Cell Proliferation Assay

The following diagram illustrates the key steps involved in the E-Screen assay.

Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.

Experimental Workflow for Yeast Estrogen Screen (YES) Assay

The YES assay provides a rapid and sensitive method for screening potential estrogenic compounds.

Caption: Workflow for the Yeast Estrogen Screen (YES) assay.

Conclusion

The in vitro evidence strongly indicates that this compound possesses estrogenic properties. It has been shown to bind to estrogen receptors, with a preference for ERβ, and to induce proliferation in estrogen-dependent breast cancer cells.[1][4] The compound's estrogenic activity is detectable at micromolar concentrations.[2][5] While these in vitro findings are significant, it is important to consider that the estrogenic potency of this compound is lower than that of endogenous estrogens and some phytoestrogens.[2][3] Further research, including in vivo studies, is necessary to fully elucidate the potential health implications of human exposure to this compound. This guide provides a foundational understanding of the in vitro methodologies and data that are crucial for the continued investigation and risk assessment of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. mdpi.com [mdpi.com]

- 10. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and sensitive reporter gene assays for detection of antiandrogenic and estrogenic effects of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. YES YAS test, transcriptional activation assays based on yeast strain [xenometrix.ch]

- 14. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 15. A yeast estrogen screen for examining the relative exposure of cells to natural and xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ftb.com.hr [ftb.com.hr]

Enzacamene: A Technical Guide to its Role as a UV Filter in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzacamene (B7805224), also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic chemical UV filter that has been utilized in various applications for its ability to absorb ultraviolet (UV) radiation, primarily in the UVB range.[1] Its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated primarily as heat, thus preventing the UV radiation from reaching the substrate.[1] This technical guide provides an in-depth overview of this compound's properties as a UV filter for laboratory applications, including its UV-Visible spectral properties, photostability, and its known interactions with cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in evaluating its efficacy and potential biological effects.

Core Physicochemical and UV Filtering Properties

This compound is a derivative of camphor and belongs to the class of benzylidene camphor compounds.[2][3] Its chemical structure, featuring a conjugated system, is responsible for its UV-absorbing capabilities.[1] The primary application of this compound has been in sunscreens to protect the skin from UVB radiation, which is a key contributor to sun damage.[3]

UV-Visible Absorption Spectrum

The UV absorption spectrum of this compound is characterized by a strong absorbance in the UVB range (280-320 nm), with a peak absorbance maximum (λmax) typically observed around 301 nm.[4][5][6]

| Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~299-301 | Data not consistently available in public literature, requires experimental determination |

| UVB Range (280-320) | High |

| UVA Range (320-400) | Low |

Note: The molar absorptivity of this compound can be determined experimentally using the protocol outlined in the Experimental Protocols section.

Photostability of this compound

Photostability is a critical parameter for a UV filter, as it determines its ability to maintain its protective function upon exposure to UV radiation. This compound is considered to be relatively photolabile.[4] Studies have shown that it can degrade over time when exposed to UV light. One study reported a 10% loss of its protective power after 65 minutes of exposure and a 50% loss after 345 minutes.[4][5] The primary mechanism of energy dissipation for camphor-derived sunscreens is cis-trans isomerization. However, the quantum yield for this isomerization in this compound is relatively low (between 0.13 and 0.3), suggesting that other photochemical processes may contribute to its degradation.[3]

| Exposure Time (minutes) | UV Source | Percentage Degradation (%) | Reference |

| 65 | Not Specified | 10 | [4][5] |

| 345 | Not Specified | 50 | [4][5] |

Experimental Protocols

Determination of UV-Visible Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for determining the UV-Visible absorption spectrum and calculating the molar absorptivity of this compound.

Materials:

-

This compound (4-Methylbenzylidene Camphor)

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions Preparation: Prepare a series of dilutions from the stock solution to create at least five working solutions of decreasing concentrations.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 250 nm to 400 nm.

-

Baseline Correction: Fill a quartz cuvette with the solvent to be used as a blank and place it in the spectrophotometer. Run a baseline scan to zero the instrument.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L), calculate the molar absorptivity at λmax for each concentration.

-

Alternatively, plot a graph of absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. BS EN ISO 24443:2021 | 31 Jan 2022 | BSI Knowledge [knowledge.bsigroup.com]

- 6. benchchem.com [benchchem.com]

Preliminary Toxicity of Enzacamene on Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzacamene, also known as 4-Methylbenzylidene camphor (B46023) (4-MBC), is an organic camphor derivative utilized as a UV filter in cosmetic products.[1] Emerging in vitro research has highlighted its potential toxicological effects on various cell lines, raising concerns about its safety. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, focusing on its impact on cell viability, apoptosis, and the induction of oxidative stress. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction

This compound (4-Methylbenzylidene camphor, 4-MBC) is a synthetic compound widely used in sunscreens and other personal care products for its ability to absorb UVB radiation.[1] Despite its prevalence, studies have indicated that this compound may act as an endocrine disruptor and exhibit cytotoxic effects on various cell types.[2][3] Understanding the preliminary toxicity profile of this compound at the cellular level is crucial for assessing its potential risks to human health. This guide synthesizes findings from in vitro studies on different cell lines, providing a detailed examination of the methodologies used and the quantitative outcomes observed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary toxicity studies of this compound on different cell lines. These studies have primarily investigated its effects on cell proliferation, apoptosis, and the induction of reactive oxygen species (ROS).

Table 2.1: Effects of this compound on Human Trophoblast Cells (HTR8/SVneo)

| Endpoint | Concentration Range | Exposure Time | Observed Effect | Reference |

| Cell Proliferation | 5 - 400 µM | 48 h | Inhibition of cell proliferation. | [3] |

| Apoptosis | 10 - 50 µM | 48 h | Induction of apoptotic cell death. | [3] |

| Cell Cycle | 5 - 50 µM | 48 h | Increased proportion of cells in the SubG1 phase. | [3] |

| Cell Invasion | 50 µM | 48 h | Reduction in cell invasion. | [3] |

| Signaling Pathway Activation | 50 µM | 5 - 120 min | Activation of PI3K/AKT and ERK1/2 signaling pathways. | [3] |

Table 2.2: Effects of this compound on Human Breast Cancer Cells (MCF-7)

| Endpoint | Concentration | Observed Effect | Reference |

| Cell Proliferation | 10 µM | Maximal effects on cell proliferation observed. | [4] |

Table 2.3: Cytotoxicity of this compound on Hamster Cells (V79)

| Condition | Cytotoxicity Threshold | Exposure Time | Reference |

| Without Metabolic Activation | 8 µg/mL | 4 h | Severe cytotoxicity observed. |

| With Metabolic Activation | 100 µg/mL | 4 h | Cytotoxicity occurred. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory procedures and have been adapted to reflect the conditions used in the referenced studies on this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of HTR8/SVneo or MCF-7 cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM to 400 µM for HTR8/SVneo cells). Remove the existing medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis in HTR8/SVneo cells.

-

Cell Treatment: Seed HTR8/SVneo cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 10 µM to 50 µM) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the intracellular generation of ROS in cells treated with this compound.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound at the desired concentrations for the specified time.

-

DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution in PBS to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Data Analysis: Express the ROS levels as a percentage of the control.

Western Blot Analysis for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key proteins in the PI3K/AKT and ERK1/2 pathways in HTR8/SVneo cells following this compound treatment.

-

Cell Lysis: Treat HTR8/SVneo cells with 50 µM this compound for various time points (e.g., 5 to 120 minutes). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways affected by this compound and the general experimental workflows described in this guide.

Caption: Signaling pathways activated by this compound leading to toxicological outcomes.

Caption: General experimental workflow for assessing this compound toxicity in cell lines.

Conclusion

The preliminary in vitro toxicity studies of this compound indicate that it can exert cytotoxic effects on various cell lines. Notably, in human trophoblast cells (HTR8/SVneo), this compound has been shown to inhibit cell proliferation and invasion, and induce apoptosis.[3] These effects are associated with the activation of the PI3K/AKT and ERK1/2 signaling pathways and an increase in intracellular reactive oxygen species.[3] Studies on MCF-7 breast cancer cells also suggest an impact on cell proliferation.[4] Furthermore, cytotoxicity has been observed in V79 hamster cells.[5]

The data and protocols presented in this guide provide a foundational understanding of the cellular responses to this compound exposure. Further research is warranted to fully elucidate the mechanisms of toxicity and to assess the potential in vivo implications of these findings. The provided methodologies can serve as a starting point for researchers designing further investigations into the safety of this widely used UV filter.

References

- 1. 4-Methylbenzylidene camphor | 4-MBC | Alkenyls | Ambeed.com [ambeed.com]

- 2. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Estrogen-like effects of ultraviolet screen 3-(4-methylbenzylidene)-camphor (Eusolex 6300) on cell proliferation and ge… [ouci.dntb.gov.ua]

spectroscopic characterization of Enzacamene (UV, IR, NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of Enzacamene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic camphor derivative widely utilized as a UV B radiation filter in the cosmetics and sunscreen industry.[1][2] Its efficacy is rooted in its chemical structure, which allows for the absorption and dissipation of harmful UV energy.[3] A thorough spectroscopic characterization is fundamental for its quality control, stability testing, and regulatory compliance.

This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, including Ultraviolet (UV) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It details the expected spectral data, outlines experimental protocols, and illustrates the logical workflow for structural elucidation and confirmation.

Chemical Structure:

-

IUPAC Name: (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one[4]

-

Molecular Formula: C₁₈H₂₂O[4]

-

Molecular Weight: 254.37 g/mol [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule, particularly in conjugated systems like that of this compound. The conjugated system, formed by the benzylidene group and the camphor carbonyl group, is responsible for its ability to absorb UV radiation.[3]

Spectroscopic Data

This compound is an effective UV B filter, designed to absorb radiation in the 280–320 nm range.[3][5] Its peak absorption is consistently reported in the mid-UV B spectrum.

| Parameter | Value | Reference |

| λmax (Maximum Absorption) | ~300 nm | [6][7] |

| Alternate λmax Reported | 301 nm | [2][8] |

| Alternate λmax Reported | 299 ± 2 nm | [9] |

| Absorption Range | 280 - 320 nm | [5] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) in a 100 mL volumetric flask to create a stock solution.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. The solvent used for dilution should be the same as the one used for the blank.

-

-

Instrumentation:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Use a matched pair of 1 cm quartz cuvettes.

-

-

Data Acquisition:

-

Set the wavelength range from 200 nm to 400 nm.

-

Perform a baseline correction using the solvent blank.

-

Record the spectrum of the prepared this compound solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, it provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy can confirm the presence of the carbonyl group, carbon-carbon double bonds, aromatic rings, and aliphatic C-H bonds.[10][11]

Predicted Spectroscopic Data

The following table outlines the expected characteristic absorption bands for this compound based on its molecular structure.

| Functional Group | Bond Type | Predicted Absorption (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |

| Ketone (Conjugated) | C=O Stretch | 1715 - 1685 | Strong |

| Alkene/Aromatic | C=C Stretch | 1680 - 1585 | Medium-Weak |

| Alkyl Groups | C-H Bend | 1465 - 1370 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid, powdered this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

Use a calibrated FT-IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting interferogram using a Fourier transform to obtain the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12] Both ¹H (proton) and ¹³C NMR are essential for the unambiguous structural confirmation of this compound, revealing the number of unique proton and carbon environments and their connectivity.

Predicted Spectroscopic Data

The chemical shifts in NMR are highly dependent on the chemical environment of the nuclei. The following tables provide predicted chemical shifts for this compound based on its structure and typical values for similar functional groups.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |

| Vinylic Proton | ~6.2 | Singlet | 1H |

| Bridgehead/Aliphatic Protons (Camphor) | 1.0 - 2.8 | Multiplets | 7H |

| Aromatic Methyl Protons | ~2.4 | Singlet | 3H |

| Camphor Methyl Protons | 0.8 - 1.0 | Singlets | 3H, 3H |

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 215 - 220 |

| Aromatic/Vinylic Carbons (C=C) | 120 - 150 |

| Aliphatic Carbons (Camphor) | 10 - 60 |

| Methyl Carbons | 9 - 22 |

Note: The carbonyl carbon signal in camphor itself is reported at δC 219.13 ppm.[13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.

-

Set the spectral width to cover the range of approximately 0 to 230 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[14]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Integrated Spectroscopic Analysis Workflow

The characterization of this compound is not reliant on a single technique but on the integration of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from sample to confirmed structure.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Logical Relationships in Structural Elucidation

Each spectroscopic technique provides complementary pieces of information that, when combined, create a complete picture of the this compound molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]

- 3. us.typology.com [us.typology.com]

- 4. This compound | C18H22O | CID 6434217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. careerendeavour.com [careerendeavour.com]

Enzacamene: A Technical Guide to its Potential as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzacamene, also known as 4-methylbenzylidene camphor (B46023) (4-MBC), is an organic compound primarily utilized as a UV-B filter in sunscreen and cosmetic products. While effective in absorbing UV radiation, a substantial body of scientific evidence has raised concerns regarding its safety, highlighting its role as an endocrine disruptor. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action, and its significant interactions with estrogen and thyroid signaling pathways. Although not traditionally developed as a chemical probe, its specific biological activities suggest a potential utility in studying these endocrine systems. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.

Chemical and Physical Properties

This compound is a derivative of camphor and is recognized for its ability to absorb UV-B radiation. Its chemical and physical characteristics are summarized in the table below.

| Property | Value |

| IUPAC Name | (1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one) |

| Synonyms | 4-Methylbenzylidene Camphor, 4-MBC, Eusolex 6300, Parsol 5000 |

| CAS Number | 36861-47-9 |

| Molecular Formula | C₁₈H₂₂O |

| Molecular Weight | 254.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Mechanism of UV Action | Dissipation of photon energy via cis-trans isomerization (Quantum yield: 0.13-0.3)[1] |

Quantitative Data Summary

The following tables summarize the key quantitative findings from toxicological and endocrinological studies on this compound.

Table 2.1: Estrogenic Activity of this compound

| Assay | System/Cell Line | Endpoint | Value (μM) | Reference |

| Estrogen Receptor β (ERβ) Binding Affinity | Recombinant human ERβ | IC₅₀ | 35.3 | Schlumpf et al., 2004[1][2] |

| MCF-7 Cell Proliferation | Human breast cancer | EC₅₀ | 3.9 | Schlumpf et al., 2004[1][2] |

| Transactivation in Endometrial Cells | Human (Ishikawa) | - | > 1 | Mueller et al., 2003[1] |

Table 2.2: Thyroid System Disruption by this compound in Rats

| Parameter | Dosage | Observation | Reference |

| Serum TSH Levels | ≥33 mg/kg | Significantly elevated | Wuttke et al., 2006[1] |

| Serum T₄ Levels | ≥33 mg/kg | Decreased | Wuttke et al., 2006[1] |

| Serum T₃ Levels | ≥33 mg/kg | Unchanged | Wuttke et al., 2006[1] |

| Thyroid Gland Weight | Higher doses | Increased | Wuttke et al., 2006[1] |

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its interaction with the endocrine system, specifically the estrogen and thyroid signaling pathways.

Estrogenic Signaling Pathway

This compound has been shown to act as a xenoestrogen, a foreign chemical that mimics the effects of estrogen. It preferentially binds to and activates Estrogen Receptor β (ERβ), and to a lesser extent, Estrogen Receptor α (ERα)[1]. This interaction can trigger downstream cellular responses typically regulated by endogenous estrogens, such as cell proliferation and gene expression changes[1].

References

Methodological & Application

Application Notes: Protocol for Dissolving and Utilizing Enzacamene in Cell Culture

Introduction

Enzacamene, also known as 4-Methylbenzylidene Camphor (B46023) (4-MBC), is an organic camphor derivative primarily used as a UV B radiation filter in cosmetic products.[1] In research settings, it is investigated for its biological activities, notably as an endocrine disruptor.[1] Studies have shown that this compound exhibits estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ) and can also affect the thyroid system.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the recommended solvent for preparing stock solutions for in vitro and cell culture-based assays.[2][3]

This document provides a detailed protocol for the solubilization of this compound in DMSO and its subsequent application in cell culture experiments. Adherence to this protocol is critical to ensure compound stability, experimental reproducibility, and minimization of solvent-induced cytotoxicity.

Data Presentation: Key Properties and Recommendations

The following table summarizes essential quantitative data for the preparation and use of this compound solutions in a research laboratory setting.

| Parameter | Value | Source(s) |

| Synonyms | 4-Methylbenzylidene Camphor, 4-MBC, Eusolex 6300 | [3][4][5] |

| Molecular Formula | C₁₈H₂₂O | [3][4] |

| Molecular Weight | 254.4 g/mol | [3][4] |

| Solubility in DMSO | Approximately 20 mg/mL | [3][4] |

| Solubility in Aqueous Buffers | Poorly soluble / Insoluble | [2][3] |

| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) . Most cell lines tolerate this concentration. | [6][7] |

| Ideal Final DMSO Concentration in Media | ≤ 0.1% (v/v) . Considered safe for almost all cell types and is recommended to eliminate solvent effects. | [8][9] |

| Stock Solution Storage | Aliquots stored at -20°C or -80°C to prevent freeze-thaw cycles. | [10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in 100% DMSO.

Materials:

-

This compound powder (≥98% purity)[3]

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials[11]

-

Vortex mixer and/or sonicator bath

-

Calibrated pipettes and sterile tips

Procedure:

-

Safety First: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. DMSO can readily penetrate the skin, carrying dissolved compounds with it.[12]

-

Calculate Required Mass: Determine the mass of this compound needed.

-

For 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 254.4 g/mol = 2.544 mg

-

-

Weighing: Accurately weigh 2.544 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of 100% sterile DMSO to the tube.[12]

-

Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming to 37°C or brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[10] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile pipettes and tips

Procedure:

-

Determine Final Concentrations: Decide on the final concentrations of this compound required for your experiment (e.g., a dose-response curve from 0.1 µM to 10 µM).

-

Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

-

Prepare Treatment Media:

-

Calculate the volume of stock solution needed. For example, to make 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock:

-

V₁ = (M₂ x V₂) / M₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1% (v/v).

-

Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.[13]

-

Prepare serial dilutions from this solution using complete cell culture medium to achieve the lower desired concentrations.

-

-

Prepare Vehicle Control: It is critical to have a vehicle control to account for any effects of the solvent.[9] Prepare a control medium containing the same final concentration of DMSO as the highest concentration used for treatment (e.g., 0.1% DMSO in medium).

-

Cell Treatment:

-

Aspirate the old medium from the cultured cells.

-

Add the appropriate volume of the prepared this compound-containing media or the vehicle control medium to the respective wells or flasks.

-

-

Incubation: Return the cells to the incubator and maintain under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired experimental duration.

Protocol 3: Example Application - Cell Viability Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14]

-

Treatment: Remove the medium and treat the cells with serial dilutions of this compound and a vehicle control as described in Protocol 2.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-